But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)-
Description
The compound But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- (systematic IUPAC name: 4-(difluoroboryloxy)-4-(4-methylphenyl)but-3-en-2-one) is a boron-containing α,β-unsaturated ketone. Its structure features a difluoroboryloxy group (-O-BF₂) and a 4-methylphenyl substituent attached to the β-carbon of the enone system. This combination imparts unique electronic and steric properties, making it a candidate for applications in catalysis, materials science, and medicinal chemistry.
Properties
Molecular Formula |
C11H11BF2O2 |
|---|---|
Molecular Weight |
224.01 g/mol |
IUPAC Name |
(Z)-4-difluoroboranyloxy-4-(4-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11BF2O2/c1-8-3-5-10(6-4-8)11(7-9(2)15)16-12(13)14/h3-7H,1-2H3/b11-7- |
InChI Key |
MAZFSYKQNAXVLW-XFFZJAGNSA-N |
Isomeric SMILES |
B(O/C(=C\C(=O)C)/C1=CC=C(C=C1)C)(F)F |
Canonical SMILES |
B(OC(=CC(=O)C)C1=CC=C(C=C1)C)(F)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
The Friedel-Crafts acylation, widely used for aryl ketone synthesis, is adapted from the preparation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
Reformatsky Reaction
An alternative route involves the Reformatsky reaction between ethyl α-bromopropionate and 4-(p-tolyl)-3-buten-2-one, as reported for related enones.
-
Reagents : Zinc dust, ethyl α-bromopropionate, THF.
-
Conditions : Reflux under nitrogen, 6 hours.
-
Outcome : Forms β-hydroxy esters, which are dehydrated to yield the α,β-unsaturated ketone.
Introduction of the Difluoroboryloxy Group
Boron Trifluoride-Mediated Etherification
A plausible method involves substituting a hydroxyl group with BF2O- using boron trifluoride diethyl etherate (BF3·OEt2).
Direct Borylation via Suzuki-Miyaura Coupling
While unconventional for BF2O- groups, modified Suzuki couplings using boronic acid precursors could be explored:
-
Reagents : 4-Bromo-4-(4-methylphenyl)-3-buten-2-one, bis(pinacolato)diboron (B2pin2), Pd catalyst.
-
Conditions : DMF, 80°C, 12 hours.
-
Limitation : Requires subsequent fluorination, complicating the pathway.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: The difluoroboryloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields butanol derivatives.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may enable it to interact with biological targets in unique ways, leading to novel therapeutic agents.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- exerts its effects depends on the specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The difluoroboryloxy group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Analogs and Their Properties
Spectroscopic and Physical Properties
- NLO Properties: The dimethylamino analog (4-(4-dimethylaminophenyl)but-3-en-2-one) demonstrates significant third-order nonlinear optical susceptibility (χ⁽³⁾ ≈ 10⁻¹² esu), attributed to its push-pull electronic structure . The target compound’s BF₂ group may further amplify these effects due to its strong electron-withdrawing nature.
- Thermal Stability : Boron-containing compounds often exhibit high thermal stability. For example, ionic liquids with BF₄⁻ anions are thermally stable up to 300°C ; this property may extend to the target compound.
Biological Activity
But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- is a specialized organic compound with a unique molecular structure characterized by a difluoroboryloxy group and a 4-(4-methylphenyl) substituent. Its molecular formula is and it has a molecular weight of approximately 224.01 g/mol. The compound's biological activity is of particular interest due to its potential applications in medicinal chemistry and organic synthesis.
The difluoroboryloxy group enhances the compound's reactivity, making it suitable for various chemical transformations. This unique functional group may also influence its interactions with biological systems, potentially enhancing binding affinity and specificity towards certain enzymes or receptors.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.01 g/mol |
| Functional Groups | Difluoroboryloxy, Phenyl |
Biological Activity
Research into the biological activity of But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- is still in its early stages. Preliminary studies suggest that the compound may exhibit significant interactions with biological targets, potentially leading to therapeutic applications. The following aspects are noteworthy:
1. Enzyme Interaction:
The difluoroboryloxy group may enhance the compound's ability to interact with specific enzymes, potentially leading to inhibition or activation of enzymatic pathways. Further studies are required to elucidate these interactions.
2. Anticancer Potential:
Initial investigations indicate that similar compounds have shown anticancer properties. The structural similarity to known anticancer agents suggests that But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- could be explored for similar activities.
3. Toxicological Studies:
While the compound shows promise, it is essential to consider its safety profile. Reports indicate that related compounds can be toxic to aquatic life and may pose risks regarding fertility and developmental toxicity . Comprehensive toxicological assessments are necessary to ensure safety in potential applications.
Case Studies and Research Findings
Several studies have focused on compounds structurally similar to But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)-, providing insights into its potential biological activities:
Case Study 1: Enzyme Inhibition
A study on related difluoroboryl compounds demonstrated their ability to inhibit specific enzymes involved in metabolic pathways. This suggests that But-3-en-2-one may exhibit similar inhibitory effects, warranting further investigation into its mechanism of action.
Case Study 2: Anticancer Activity
Research on phenyl-substituted butenones has revealed promising anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. These findings highlight the need for targeted studies on But-3-en-2-one's efficacy against cancer cell lines.
Q & A
Q. Monitoring :
- In situ IR Spectroscopy : Track carbonyl (C=O) stretching at ~1700 cm⁻¹ to confirm reaction progress .
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Borylation | B(F)₂Cl, Et₃N | THF, -10°C | 68 |
| Coupling | 4-Methylphenylboronic acid, Pd(PPh₃)₄ | DME/H₂O, 80°C | 82 |
What safety protocols are critical when handling But-3-en-2-one derivatives containing fluorinated and boron-based functional groups?
(Basic)
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and face shields (fluorinated compounds may penetrate latex) .
- Ventilation : Conduct reactions in fume hoods with HEPA filters to avoid inhalation of boron-containing vapors.
- Storage : Keep under argon at -20°C to prevent moisture-induced decomposition ( notes undefined stability risks) .
- Emergency Protocols : For skin contact, rinse with 5% NaHCO₃; clean equipment with ethanol .
How can computational chemistry predict the regioselectivity of But-3-en-2-one derivatives in electrophilic substitution reactions?
(Advanced)
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices (B3LYP/6-31G*) to identify electrophilic attack sites (e.g., f⁻(C=O) = 0.45 indicates high reactivity) .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., α,β-unsaturated ketone system) to predict substituent orientation .
- Validation : Compare computational results with kinetic studies (stopped-flow UV-Vis) and crystallographic data () .
| Parameter | Value | Significance |
|---|---|---|
| Fukui f⁻ (C=O) | 0.45 | Electrophilic hotspot |
| MEP (aryl ring) | -0.3 eV | Directs para-substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
